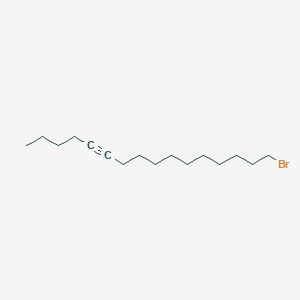
16-Bromohexadec-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Bromohexadec-5-yne: is an organic compound characterized by the presence of a bromine atom attached to a sixteen-carbon alkyne chain. This compound is notable for its unique structure, which includes both a bromine substituent and a triple bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-5-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) to form the acetylide anion. This anion then undergoes nucleophilic substitution with a suitable alkyl halide, such as 1-bromohexadecane, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the acetylide anion, its reaction with the alkyl halide, and subsequent purification of the product.
Análisis De Reacciones Químicas
Types of Reactions: 16-Bromohexadec-5-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalides or haloalkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia under mild conditions.
Addition Reactions: Often carried out using halogens or hydrogen halides in the presence of solvents like dichloromethane.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield various substituted alkynes.
Addition Reactions: Produce dihalides or haloalkenes.
Oxidation and Reduction Reactions: Result in carbonyl compounds or alkanes.
Aplicaciones Científicas De Investigación
16-Bromohexadec-5-yne has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of
Propiedades
Número CAS |
105149-25-5 |
|---|---|
Fórmula molecular |
C16H29Br |
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
16-bromohexadec-5-yne |
InChI |
InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-16H2,1H3 |
Clave InChI |
LCWLAZHKTKIEPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















